![molecular formula C10H15N3O2S B2643996 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine CAS No. 1330751-23-9](/img/structure/B2643996.png)
4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 1330751-23-9 . It has a molecular weight of 241.31 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring in 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine can undergo various chemical reactions. For example, it can react with formic acids to produce benzimidazole . Other carboxylic acids can give 2-substituted benzimidazoles .Physical And Chemical Properties Analysis
4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is a powder that is stored at room temperature . It has a molecular weight of 241.31 .Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
4-(Pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds can be optimized for better pharmacokinetic profiles .
Organocatalysts
Benzene-1,2-diamine derivatives can be used to create bifunctional, noncovalent organocatalysts . These catalysts can simultaneously activate and coordinate both nucleophilic and electrophilic reactants .
Asymmetric Organocatalysis
Benzene-1,2-diamines can be used in asymmetric organocatalysis . They can be used to create chiral organocatalysts that can catalyze reactions with high enantioselectivity .
Synthesis of Bioactive Compounds
Pyrrolidine derivatives can be used in the synthesis of bioactive compounds . They can be used to create compounds with target selectivity .
Modification of Physicochemical Parameters
The introduction of heteroatomic fragments like pyrrolidine in molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Safety and Hazards
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . Additionally, the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could be investigated .
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBGYVTWCHIVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine | |
CAS RN |
1330751-23-9 |
Source
|
Record name | 4-(pyrrolidine-1-sulfonyl)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.